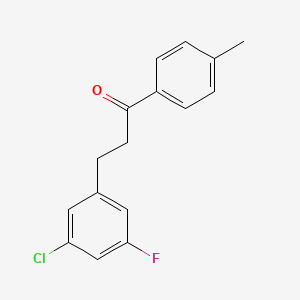

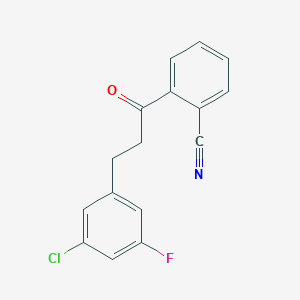

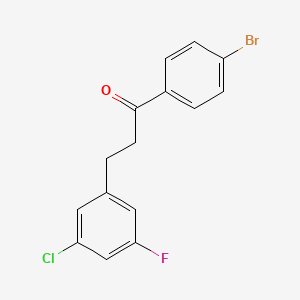

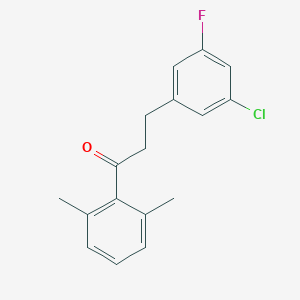

Ethyl 8-(3,4-dichlorophenyl)-8-oxooctanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 8-(3,4-dichlorophenyl)-8-oxooctanoate, also known as EDOPO, is a synthetic organic compound used in various scientific research applications. It is used primarily in the study of biochemical and physiological effects, as well as to study the mechanism of action of various compounds. EDOPO is a widely used compound in lab experiments due to its relatively low cost, ease of synthesis, and availability.

Scientific Research Applications

Application in Organic Chemistry

Summary of the Application

“Ethyl 8-(3,4-dichlorophenyl)-8-oxooctanoate” is used as a catalyst in Mitsunobu reactions . Mitsunobu reactions are important tools in synthetic organic chemistry and have influenced broad fields of academia and industry .

Methods of Application or Experimental Procedures

In the Mitsunobu reaction, “Ethyl 8-(3,4-dichlorophenyl)-8-oxooctanoate” works as an organocatalyst. It provides ethyl 2-arylazocarboxylates through aerobic oxidation with a catalytic amount of iron phthalocyanine . The reactivity of the catalytic Mitsunobu reaction was improved through strict optimization of the reaction conditions .

Results or Outcomes

The use of “Ethyl 8-(3,4-dichlorophenyl)-8-oxooctanoate” in the Mitsunobu reaction realizes a substantial improvement of the reaction and will be applicable to practical synthesis . The use of atmospheric oxygen as a sacrificial oxidative agent along with the iron catalyst is convenient and safe from the viewpoint of green chemistry .

Application in Medicinal Chemistry

Summary of the Application

Indole derivatives, including “Ethyl 8-(3,4-dichlorophenyl)-8-oxooctanoate”, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has created interest among researchers to synthesize a variety of indole derivatives .

Methods of Application or Experimental Procedures

The compound is synthesized and then tested for its biological activity. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . Similarly, 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole were prepared and investigated in vitro for antiviral activity .

Results or Outcomes

The compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus . Compounds 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-methylthiosemicarbazide, 4-ethyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide, 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-propylthiosemicarbazide, and 4-butyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide are potent antiviral agents with IC50 values ranging from 0.4 to 2.1 μg/mL against Coxsackie B4 virus .

Application in Anti-Inflammatory Medicines

Summary of the Application

Indole derivatives, including “Ethyl 8-(3,4-dichlorophenyl)-8-oxooctanoate”, have been found to possess various biological activities, such as anti-inflammatory . This has created interest among researchers to synthesize a variety of indole derivatives .

Methods of Application or Experimental Procedures

The compound is synthesized and then tested for its biological activity. For example, 3-ethyl-5-(methylsulfonyl)-2-phenyl-1H-indol-1-yl)(4-fluorophenyl)methanone derivatives were prepared and reported as anti-inflammatory agents .

Results or Outcomes

The compound having SO2Me moiety and compounds (3-ethyl-5-(methylsulfonyl)-2-phenyl-1H-indol-1-yl)(4-fluorophenyl)methanone (31) and (4-chlorophenyl)(3-ethyl-5-(methylsulfonyl)-2-phenyl-1H-indol-1-yl)methanone (32) were more potent than indomethacin .

properties

IUPAC Name |

ethyl 8-(3,4-dichlorophenyl)-8-oxooctanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20Cl2O3/c1-2-21-16(20)8-6-4-3-5-7-15(19)12-9-10-13(17)14(18)11-12/h9-11H,2-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQGSYFLJJZAOPU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCC(=O)C1=CC(=C(C=C1)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20Cl2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00645692 |

Source

|

| Record name | Ethyl 8-(3,4-dichlorophenyl)-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 8-(3,4-dichlorophenyl)-8-oxooctanoate | |

CAS RN |

898776-80-2 |

Source

|

| Record name | Ethyl 8-(3,4-dichlorophenyl)-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.